molecular formula C23H24N2O4 B193037 Desmethylcarvedilol CAS No. 72956-44-6

Desmethylcarvedilol

Cat. No.: B193037
CAS No.: 72956-44-6
M. Wt: 392.4 g/mol
InChI Key: XAUKPPPYYOKVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and characterization of O-desmethylcarvedilol emerged from comprehensive metabolic studies of carvedilol conducted during the late 20th century as pharmaceutical researchers sought to understand the complex biotransformation pathways of this innovative cardiovascular medication. Carvedilol itself was developed through the pioneering work in beta-blocker research that began with Sir James Black's revolutionary concept in 1958 of targeting myocardial oxygen demand reduction rather than increasing oxygen availability through vasodilation. The systematic investigation of carvedilol metabolism revealed multiple oxidative pathways, with O-desmethylcarvedilol identified as one of the primary active metabolites alongside 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and 8-hydroxycarbazolyl carvedilol. Early studies utilizing human liver microsomes and various cytochrome P450 enzyme systems established that O-desmethylcarvedilol formation occurs primarily through demethylation processes mediated by CYP2C9, with additional contributions from CYP2D6, CYP1A2, and CYP2E1.

The characterization of O-desmethylcarvedilol became particularly significant when researchers recognized that carvedilol undergoes extensive first-pass metabolism, with only about 7% of the total radioactivity in plasma representing the unchanged parent compound following oral administration. This metabolic profile highlighted the importance of understanding the pharmacological properties of individual metabolites, as they collectively contribute to the overall therapeutic and adverse effect profile of carvedilol therapy. The compound was subsequently assigned the CAS registry number 72956-44-6 and has been systematically studied using various analytical techniques including liquid chromatography-tandem mass spectrometry for precise quantification in biological matrices.

Nomenclature and Classification Systems

O-Desmethylcarvedilol operates under multiple nomenclature systems that reflect its chemical structure and pharmaceutical classification. The IUPAC systematic name for this compound is 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol, which precisely describes the molecular architecture and functional group arrangements. Alternative nomenclature includes desmethylcarvedilol, demethylcarvedilol, and the research designation BM-14242, all of which are recognized in pharmaceutical databases and research literature. The compound exists as stereoisomers, with the (R)-(+)-O-desmethyl carvedilol and (S)-(−)-O-desmethyl carvedilol enantiomers having distinct CAS numbers 123372-14-5 and 123372-13-4 respectively.

From a structural classification perspective, O-desmethylcarvedilol belongs to the carbazole family of compounds, specifically featuring a 9H-carbazol-4-yloxy moiety that contributes to its pharmacological activity. The molecule contains multiple functional groups including phenolic hydroxyl groups, an ether linkage, and a secondary amine, which collectively determine its physicochemical properties and biological interactions. The molecular formula C₂₃H₂₄N₂O₄ indicates the presence of 23 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, with a monoisotopic mass of 392.173607 Da. The compound's structural features classify it as both a phenolic compound and an aromatic amine, with properties that influence its distribution, metabolism, and elimination characteristics within biological systems.

Position in Carvedilol Metabolic Pathway

O-Desmethylcarvedilol occupies a central position in the complex metabolic network of carvedilol biotransformation, representing one of the major oxidative metabolites formed through hepatic enzymatic processes. The formation of O-desmethylcarvedilol occurs primarily through O-demethylation reactions catalyzed by cytochrome P450 2C9, with significant contributions from CYP2D6, CYP1A2, and CYP2E1 enzymes. This metabolic pathway involves the removal of a methyl group from the parent carvedilol molecule, specifically from the methoxy group attached to the phenolic ring system, resulting in the formation of a free hydroxyl group that alters the compound's pharmacological properties.

The metabolic conversion to O-desmethylcarvedilol exhibits stereoselectivity, with both R(+) and S(-) enantiomers of carvedilol undergoing demethylation, though at different rates and through slightly different enzymatic pathways. Studies have demonstrated that CYP2C9 plays the predominant role in this transformation, particularly for the S(-)-carvedilol enantiomer, while CYP2D6 contributes more significantly to the metabolism of the R(+)-enantiomer. The resulting O-desmethylcarvedilol retains biological activity, though with altered pharmacokinetic properties compared to the parent compound, including different protein binding characteristics and elimination pathways.

Following its formation, O-desmethylcarvedilol undergoes further metabolic processing through glucuronidation and sulfation conjugation reactions before elimination, primarily through biliary excretion into feces. The metabolite's plasma concentrations are typically about one-tenth those observed for carvedilol, with pharmacokinetic profiles similar to the parent compound but with distinct clearance characteristics. The formation and clearance of O-desmethylcarvedilol show significant interindividual variability, particularly in populations with different CYP2D6 genetic polymorphisms, with intermediate metabolizers (CYP2D610/10) showing higher area under the curve values for this metabolite compared to extensive metabolizers.

Significance in Pharmaceutical Research

The pharmaceutical significance of O-desmethylcarvedilol extends beyond its role as a simple metabolite, encompassing multiple dimensions of drug development, clinical pharmacology, and therapeutic optimization. In cardiovascular pharmacotherapy, understanding O-desmethylcarvedilol's properties is crucial for predicting the overall therapeutic response to carvedilol treatment, as the metabolite contributes to the drug's pharmacological effects through its own receptor binding activities. Research has demonstrated that while O-desmethylcarvedilol exhibits weaker vasodilating activity compared to carvedilol, it maintains significant beta-adrenergic receptor blocking properties, contributing to the overall hemodynamic effects observed during therapy.

Recent computational drug discovery research has unveiled novel potential applications for O-desmethylcarvedilol beyond cardiovascular medicine. Molecular docking studies investigating anti-viral properties have revealed that O-desmethylcarvedilol demonstrates superior binding affinity to SARS-CoV-2 RNA-dependent RNA polymerase compared to the parent compound, with a binding affinity score of -10.1 kcal/mol. These findings suggest potential repurposing opportunities for carvedilol and its metabolites in antiviral therapy, particularly given the metabolite's ability to form stable hydrogen bonds with key amino acid residues in viral proteins, including N705, which appears critical for binding stability.

The analytical characterization of O-desmethylcarvedilol has driven advances in pharmaceutical analytical chemistry, particularly in the development of sensitive and selective bioanalytical methods for pharmacokinetic studies. The compound's detection and quantification using liquid chromatography-tandem mass spectrometry techniques have enabled precise assessment of metabolite exposure in clinical trials, supporting dose optimization and safety evaluation. Furthermore, the availability of deuterated analogs such as O-desmethyl carvedilol-d5 has facilitated accurate quantitative analysis by providing stable isotope internal standards for mass spectrometric analysis. These analytical capabilities have proven essential for conducting pharmacokinetic drug interaction studies, particularly when investigating the effects of CYP enzyme inhibitors on carvedilol metabolism and metabolite formation patterns.

Properties

IUPAC Name

2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993727
Record name 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72956-44-6
Record name Desmethylcarvedilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLCARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

Boron tribromide (BBr₃) is the most widely employed reagent for the demethylation of carvedilol to O-desmethylcarvedilol. The reaction typically proceeds in dichloromethane (DCM) at low temperatures (0–5°C) to mitigate side reactions. Key parameters include:

  • Stoichiometry : 2–3 equivalents of BBr₃ relative to carvedilol.

  • Solvent : Anhydrous DCM ensures optimal solubility and reactivity.

  • Reaction Time : 8–12 hours, with progress monitored via HPLC or TLC.

Example Procedure :
A solution of carvedilol (1.5 mmol) in DCM (5 mL) is treated with BBr₃ (3.0 mmol) at 0°C under nitrogen. After stirring for 12 hours, the mixture is quenched with saturated NaHCO₃, extracted, and purified to yield O-desmethylcarvedilol (84% yield).

Mechanistic Insights

The demethylation follows an Sₙ2 mechanism:

  • Coordination : BBr₃ coordinates with the methoxy oxygen, forming a positively charged oxonium intermediate.

  • Nucleophilic Attack : Bromide ion (Br⁻) attacks the methyl carbon, cleaving the C–O bond.

  • Hydrolysis : The intermediate is hydrolyzed to yield the phenolic product.

Purity and Side Reactions

Crude yields exceed 80%, with purity >98% after recrystallization in ethyl acetate. Side reactions, such as over-bromination, are minimized by strict temperature control.

Alternative Demethylation Agents

Aluminum Chloride (AlCl₃)

AlCl₃ offers a less moisture-sensitive alternative. Reactions in acetonitrile at 80–85°C for 8–12 hours achieve comparable yields (~75%). However, AlCl₃ requires rigorous anhydrous conditions and is less selective than BBr₃.

Acidic Lithium Bromide (LiBr/HCl)

A scalable method involves LiBr in concentrated HCl (1.5 M) at 110°C for 2 hours. This approach, initially developed for lignin-derived aromatics, achieves 96% yield for S-type substrates (e.g., 4-propylsyringol) but is less efficient for G-type analogs like carvedilol (72% yield).

Key Advantages :

  • Cost-Effectiveness : LiBr is cheaper and recyclable.

  • Scalability : Suitable for industrial production due to mild conditions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Patents describe carvedilol synthesis using palladium on carbon (Pd/C) for methoxy group removal. Adapting this for O-desmethylcarvedilol requires optimizing hydrogen pressure (1–3 atm) and temperature (50–70°C) to prevent over-reduction.

Solvent and Base Selection

Industrial methods prioritize solvents like monoglyme for high boiling points and compatibility with organic bases (e.g., N,N-diisopropylethylamine). These conditions reduce bis-impurity formation to <0.7%.

Data Tables: Comparative Analysis of Demethylation Methods

Method Reagent Conditions Yield Purity Scalability
BBr₃ DemethylationBBr₃ (2 eq)0°C, DCM, 12 h84%>98%Lab-scale
LiBr/HClLiBr/HCl110°C, 2 h72–96%>95%Industrial
AlCl₃ DemethylationAlCl₃ (3 eq)80°C, MeCN, 10 h75%90%Limited

Chemical Reactions Analysis

Types of Reactions: Desmethyl Carvedilol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Desmethyl Carvedilol can produce hydroxy metabolites, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

O-Desmethylcarvedilol exhibits pharmacological properties similar to its parent compound, carvedilol. Its mechanism of action involves:

  • Beta-Adrenergic Receptor Blockade : It inhibits beta-adrenergic receptors, leading to reduced heart rate and myocardial contractility.
  • Alpha1-Adrenergic Receptor Blockade : This results in vasodilation and decreased peripheral vascular resistance, contributing to its effectiveness in managing cardiovascular conditions.

Case Study: Pharmacokinetics and Pharmacodynamics

A study involving population pharmacokinetic-pharmacodynamic modeling highlighted the influence of genetic polymorphisms on the metabolism of carvedilol and its metabolites, including O-desmethylcarvedilol. The research demonstrated how variations in the CYP2D6 enzyme affected drug clearance and therapeutic outcomes, emphasizing the importance of individualized treatment approaches in clinical settings .

Analytical Chemistry

O-Desmethylcarvedilol serves as a reference standard in analytical chemistry for studying the metabolic pathways of carvedilol. Its use allows researchers to:

  • Track Metabolism : Investigate the metabolic fate of carvedilol in biological systems.
  • Assess Drug Interactions : Evaluate how O-desmethylcarvedilol interacts with various cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which play crucial roles in its biotransformation.

Data Table 1: Pharmacokinetic Parameters

ParameterValue
Clearance (CL/F)32.8% decrease in intermediate metabolizers
Area Under Curve (AUC)Higher in IM group compared to EM group
Volume of DistributionVaries based on CYP phenotype

Drug Development and Industrial Applications

In pharmaceutical development, O-desmethylcarvedilol is utilized for:

  • Formulation Development : It aids in creating new drug formulations that enhance therapeutic efficacy.
  • Drug Repurposing Studies : Recent research has explored the potential of carvedilol and its metabolites, including O-desmethylcarvedilol, as candidates for repurposing against SARS-CoV-2 due to their antiviral properties .

Biological Research

O-Desmethylcarvedilol is also studied for its effects on cellular signaling pathways. Researchers are investigating:

  • Cellular Mechanisms : Understanding how this compound modulates biological processes at the cellular level.
  • Therapeutic Potential : Evaluating its role in treating various cardiovascular diseases and other conditions influenced by adrenergic signaling.

Case Study: Interaction with SARS-CoV-2

A recent study employed computational molecular docking to analyze the binding affinity of O-desmethylcarvedilol with the SARS-CoV-2 virus's RNA-dependent RNA polymerase (RdRp). The findings indicated a favorable binding affinity, suggesting potential therapeutic implications during viral infections .

Mechanism of Action

Desmethyl Carvedilol exerts its effects by interacting with beta-adrenergic receptors, similar to its parent compound, Carvedilol. It inhibits the action of catecholamines (e.g., adrenaline) on these receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and subsequent reduction in calcium influx into cardiac cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Key compounds for comparison include carvedilol metabolites, synthetic derivatives, and process-related impurities.

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Pharmacological Role Key Findings
O-Desmethylcarvedilol C23H24N2O4 392.45 Active metabolite of carvedilol Detected in human plasma; enantiomers exhibit distinct pharmacokinetics .
4'-Hydroxyphenyl Carvedilol C24H26N2O5 422.48 Metabolite (OHC) Less potent β-blocking activity compared to carvedilol; contributes to oxidative metabolism .
5'-Hydroxyphenyl Carvedilol C24H26N2O5 422.48 Metabolite Similar metabolic pathway to OHC; limited data on activity .
N,O-Bis-carvedilol C48H52N4O8 813.95 Process-related impurity No therapeutic activity; monitored for safety in pharmaceutical formulations .
Carvedilol Related Compound C C30H31N3O5 537.59 Synthetic impurity Structurally modified with benzyl groups; no known pharmacological role .
Synthetic Carbazole Derivative C23H18Br2N2O3 518.22 α-Glucosidase inhibitor IC50 = 4.27 µM; demonstrates carbazole’s versatility in drug design .

Pharmacokinetic and Pharmacodynamic Differences

  • Enantiomer-Specific Metabolism : (R)-(+)-DMC shows slower clearance than (S)-(−)-DMC in humans, suggesting stereoselective metabolism .
  • Impurity vs. Metabolite : Process-related impurities like N,O-Bis-carvedilol lack therapeutic activity and are strictly controlled to ≤0.1% in formulations per ICH guidelines .

Clinical and Preclinical Insights

  • Cardioprotection: DMC’s role in carvedilol’s cardioprotective effects remains unclear.
  • A synthetic carbazole analogue showed potent α-glucosidase inhibition, highlighting structural adaptability for new targets .

Tables and Figures

  • Figure 1: Structural comparison of carvedilol and O-desmethylcarvedilol (generated using data from ).
  • Table 1: Summarizes molecular and pharmacological data from .

Biological Activity

O-Desmethylcarvedilol (ODMC) is a significant metabolite of carvedilol, a non-selective beta-blocker and alpha-1 blocker widely used in treating cardiovascular diseases. Understanding the biological activity of ODMC is critical for evaluating its therapeutic potential and pharmacological profile. This article explores the biological activity of ODMC, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and clinical implications.

ODMC exhibits several biological activities primarily through its interaction with adrenergic receptors. As a beta-adrenergic antagonist, it modulates cardiovascular responses by:

  • Beta-Adrenergic Receptor Antagonism : ODMC binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing hypertension and heart failure.
  • Antioxidant Properties : Similar to carvedilol, ODMC may possess antioxidant effects, reducing oxidative stress in cardiac tissues. This property is crucial for protecting against ischemia-reperfusion injury and other oxidative damage.
  • Influence on Signaling Pathways : ODMC can modulate various signaling pathways associated with cardiovascular health, potentially influencing vascular resistance and heart function.

Pharmacokinetics

The pharmacokinetic profile of ODMC has been studied extensively. Key findings include:

  • Metabolism : ODMC is primarily formed through the metabolism of carvedilol via cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of ODMC and consequently its therapeutic efficacy .
  • Bioavailability : Studies indicate that the bioavailability of ODMC may vary significantly among individuals due to genetic factors impacting metabolism .

Table 1: Pharmacokinetic Parameters of O-Desmethylcarvedilol

ParameterValue
Half-Life7–10 hours
Peak Plasma Concentration (Cmax)Varies by individual metabolism
Area Under Curve (AUC)Increased in intermediate metabolizers compared to extensive metabolizers

Structure-Activity Relationships (SAR)

Understanding the SAR of ODMC helps elucidate how structural modifications influence its biological activity:

  • Structural Modifications : The presence of specific functional groups in ODMC enhances its binding affinity at beta-adrenergic receptors compared to carvedilol. Research indicates that modifications can lead to improved therapeutic effects, such as longer duration of action or reduced side effects .

Table 2: Comparison of Carvedilol and O-Desmethylcarvedilol

CompoundBeta-AntagonismAntioxidant ActivityHalf-Life
CarvedilolStrongYes6–8 hours
O-DesmethylcarvedilolModerateYes7–10 hours

Case Studies and Research Findings

Recent studies have highlighted the potential applications of ODMC in various therapeutic areas:

  • Cardiovascular Health :
    • A study demonstrated that patients with different CYP2D6 genotypes showed varying responses to carvedilol and its metabolites, including ODMC. Intermediate metabolizers exhibited higher AUC for ODMC, indicating a need for dosage adjustments based on genetic testing .
  • COVID-19 Treatment :
    • In silico studies have suggested that ODMC may interact with viral proteins associated with SARS-CoV-2, showing promising binding affinities that could inform future therapeutic strategies against COVID-19 .
  • Oxidative Stress Reduction :
    • Research has indicated that both carvedilol and ODMC can mitigate oxidative stress in cardiac tissues through their antioxidant properties, potentially improving outcomes in patients with heart failure.

Q & A

Q. How can researchers ensure reproducibility in O-Desmethylcarvedilol studies amid variability in metabolite profiling?

  • Methodological Answer : Adopt METLIN or HMDB databases for standardized metabolite annotation. Publish raw mass spectrometry files (mzML format) in public repositories (e.g., MetaboLights). Document LC-MS parameters (column type, gradient program) using ISA-Tab metadata standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylcarvedilol
Reactant of Route 2
Reactant of Route 2
Desmethylcarvedilol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.